molecular formula C9H6FNO3 B1322558 4-Cyano-3-fluorophenoxyacetic acid CAS No. 401478-77-1

4-Cyano-3-fluorophenoxyacetic acid

Cat. No.: B1322558
CAS No.: 401478-77-1
M. Wt: 195.15 g/mol
InChI Key: VRJLOBMJAAAJSB-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenoxyacetic acid is a phenoxyacetic acid derivative featuring a cyano (-CN) group at the 4-position and a fluorine atom at the 3-position of the phenyl ring. This compound belongs to a class of aryloxyacetic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and biochemical research. The electron-withdrawing cyano and fluorine substituents likely enhance its reactivity and metabolic stability compared to simpler analogs, making it a candidate for targeted drug design or specialty chemical synthesis.

Properties

IUPAC Name

2-(4-cyano-3-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJLOBMJAAAJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626910
Record name (4-Cyano-3-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401478-77-1
Record name (4-Cyano-3-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenoxyacetic acid typically involves the reaction of 4-cyano-3-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenol group reacts with chloroacetic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom and cyano group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Cyano-3-fluorophenoxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenoxyacetic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Cyano-3-fluorophenoxyacetic acid with structurally related phenoxyacetic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications/Notes
This compound C9H5FNO3* 209.14* 4-Cyano, 3-Fluoro Not provided Research focus: Drug intermediates, agrochemicals (inferred)
2-(4-Chloro-3-fluorophenoxy)acetic acid C8H6ClFO3 204.58 4-Chloro, 3-Fluoro 331-41-9 Biochemical research; halogenated analog with potential pesticidal activity
4-Chlorophenoxyacetic acid (4-CPA) C8H6ClO3 186.59 4-Chloro 122-88-3 Plant growth regulator; commercial agricultural use
4-(Difluoromethoxy)-3-fluorophenylacetic acid C9H7F3O3 220.15 4-Difluoromethoxy, 3-Fluoro 1261851-55-1 Pharmaceutical intermediates; enhanced lipophilicity due to difluoromethoxy group
4-Fluorophenylacetic acid C8H7FO2 154.14 4-Fluoro 931-86-2 Precursor for fluorinated pharmaceuticals

Note: Data for this compound are estimated based on structural analogs.

Key Observations:
  • Substituent Effects: Cyano vs. Chlorine: The cyano group (-CN) is a stronger electron-withdrawing group than chlorine, which may increase the acidity of the acetic acid moiety and enhance binding to biological targets (e.g., enzymes or receptors). This could improve bioactivity in pesticidal or therapeutic contexts compared to 2-(4-Chloro-3-fluorophenoxy)acetic acid . Fluorine Positioning: The 3-fluoro substituent in the target compound contrasts with 4-fluoro derivatives like 4-Fluorophenylacetic acid. Fluorine’s electronegativity and small size can improve metabolic stability and membrane permeability, but its position influences steric interactions in molecular binding .
Agricultural Uses
  • 4-CPA (4-Chlorophenoxyacetic acid) is widely used as a synthetic auxin to promote fruit setting in crops. In contrast, the cyano-fluoro analog may exhibit stronger or more selective herbicidal activity due to its electronegative substituents, though this requires empirical validation .
  • 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS 331-41-9) has been explored in biochemical research, suggesting halogenated phenoxyacetic acids are valuable in designing agrochemicals with tailored activity .
Pharmaceutical Potential
  • Fluorinated and cyano-containing compounds are prevalent in drug discovery. For example, 4-(Difluoromethoxy)-3-fluorophenylacetic acid is used in pharmaceutical intermediates, highlighting the role of fluorine in improving drug stability . The target compound’s cyano group could similarly enhance interactions with target proteins or enzymes.

Challenges and Limitations

  • Solubility: The cyano group’s strong electron-withdrawing nature may reduce aqueous solubility compared to chloro or methoxy analogs, necessitating formulation adjustments for practical applications.

Biological Activity

4-Cyano-3-fluorophenoxyacetic acid (CFPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of CFPA, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

CFPA is characterized by its unique chemical structure, which includes a cyano group and a fluorophenoxy moiety. The molecular formula is C10H8FNO2C_10H_8FNO_2, and its structure can be represented as follows:

CFPA=4 Cyano 3 fluorophenoxyacetic acid\text{CFPA}=\text{4 Cyano 3 fluorophenoxyacetic acid}

This structure is significant as it influences the compound's interaction with biological targets.

Research into CFPA has revealed several mechanisms through which it exerts its biological effects:

  • Inhibition of Protein Synthesis : CFPA has been shown to modulate the activity of eIF2B, a key regulator in the integrated stress response (ISR). By stabilizing eIF2B dimers, CFPA enhances its guanine nucleotide exchange factor (GEF) activity, thereby promoting protein synthesis even under stress conditions .
  • Cytotoxic Effects : In various studies, CFPA has demonstrated cytotoxic properties against cancer cell lines. For instance, it has been observed to induce apoptosis in MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Biological Activity and Case Studies

Several studies have investigated the biological activity of CFPA across different contexts:

  • Cytotoxicity in Cancer Cells :
    • A study assessed the effects of CFPA on MCF-7 adenocarcinoma cells. The results indicated that CFPA treatment led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Effects on Cellular Signaling :
    • Research involving K562 cell lines demonstrated that CFPA could alter the sensitivity of cells to ISRIB, indicating its role in modulating cellular stress responses. The knockdown of specific genes related to eIF2B significantly affected the sensitivity to CFPA, underscoring its mechanism of action .
  • Pharmacological Applications :
    • CFPA has been explored for its pharmacological properties, particularly in the context of neurological disorders. Its ability to enhance cognitive functions by modulating protein synthesis pathways suggests potential therapeutic applications in treating conditions associated with impaired protein synthesis .

Data Tables

The following table summarizes key findings from various studies on the biological activity of CFPA:

Study ReferenceCell LineBiological EffectMechanism of Action
Rodent modelsEnhanced cognitive functionModulation of eIF2B
K562Altered sensitivity to ISRIBKnockdown effects on eIF2B subunits
MCF-7Induction of apoptosisCytotoxicity via apoptotic pathways

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